N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a small-molecule compound featuring a multi-heterocyclic architecture. The molecule comprises:
- An azetidine ring (4-membered nitrogen-containing heterocycle) linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety, which enhances conformational rigidity and metabolic stability.
- An acetamide backbone that facilitates hydrogen bonding with biological targets.
- An oxalate counterion to improve solubility and crystallinity.
This compound is hypothesized to target kinase or protease enzymes, though its specific therapeutic application remains unconfirmed in publicly available literature.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2.C2H2O4/c17-12-5-11(3-4-13(12)18)19-14(23)8-22-6-10(7-22)16-20-15(21-24-16)9-1-2-9;3-1(4)2(5)6/h3-5,9-10H,1-2,6-8H2,(H,19,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGREZCNVISQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC(=C(C=C4)F)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving amines and haloalkanes.
Coupling Reactions: :
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anti-inflammatory effects, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 321.73 g/mol. The structural characteristics include a chloro-fluoro-substituted phenyl group and a cyclopropyl oxadiazole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClFN₃O₂ |
| Molecular Weight | 321.73 g/mol |
| CAS Number | 1170394-75-8 |
Antibacterial Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structural features possess moderate to significant antimicrobial activities against various strains of bacteria, including Gram-positive and Gram-negative organisms .
Case Study: Antimicrobial Testing
A study evaluated the antibacterial activity of several compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with higher lipophilicity exhibited enhanced antibacterial effects, suggesting that structural modifications can optimize efficacy .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Research on related oxadiazole derivatives has shown promising results in reducing inflammation markers in cellular models. The modulation of inflammatory pathways via inhibition of specific enzymes or receptors may be a mechanism through which these compounds exert their effects .
Cholinesterase Inhibition
Some analogs of the compound have been tested for their ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. Compounds with similar functional groups have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in cognitive disorders .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that incorporate cyclopropyl and oxadiazole units. Characterization techniques such as NMR and FTIR spectroscopy are typically employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Studies
Recent pharmacological studies have focused on the compound's interaction with various biological targets. The findings suggest that the presence of specific substituents significantly influences the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit antimicrobial activity against various bacterial strains. Studies have shown that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate demonstrate significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Some research suggests that compounds similar to this compound may possess neuroprotective properties. These effects could be attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
A series of in vitro experiments were conducted on different cancer cell lines using this compound. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against lung cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis:
Key Observations :
- Rigidity vs. Flexibility : The target compound’s azetidine and oxadiazole rings confer greater conformational rigidity compared to piperazine-based analogs (e.g., 763125-97-9), which may enhance target selectivity but reduce solubility .
- Solubility : The oxalate salt improves aqueous solubility relative to neutral analogs like Compound 76, which lacks ionizable groups .
- Bioisosteric Replacements : The 3-cyclopropyl-1,2,4-oxadiazole moiety in the target compound may serve as a bioisostere for carboxylic acids or amides, mimicking hydrogen-bonding patterns while improving metabolic stability .
Pharmacological and Physicochemical Profiles
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
Critical Notes:
- The oxadiazole ring’s electron-deficient nature may reduce off-target interactions compared to triazole-containing analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?
- Methodology :
- Step 1 : React 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux conditions to form the chloroacetamide intermediate. This approach is analogous to the synthesis of 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide, where TEA acts as a base to neutralize HCl byproducts .
- Step 2 : Couple the intermediate with 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine using nucleophilic substitution. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency, as demonstrated in analogous azetidine-containing compounds .
- Step 3 : Purify via recrystallization using solvents like pet-ether or ethanol, and confirm purity via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can the compound’s structure be validated experimentally?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for confirming stereochemistry and hydrogen-bonding patterns in the oxalate salt .
- NMR spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 1.0–1.5 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., Waters MicroMass ZQ 2000) with <2 ppm error .
Q. What pharmacological targets are associated with this compound?
- Hypotheses :
- The 1,2,4-oxadiazole and azetidine motifs suggest potential kinase or protease inhibition, as seen in structurally related compounds (e.g., anticonvulsant activity in azetidine derivatives) .
- Fluorophenyl groups may enhance blood-brain barrier penetration, making CNS targets plausible .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported activity profiles?
- Approach :
- Use SHELXD/SHELXE pipelines to phase high-resolution crystallographic data, identifying key interactions (e.g., oxalate anion binding to arginine residues in enzyme pockets) .
- Compare with molecular docking studies (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and cellular activity, as steric clashes or solvation effects may explain reduced efficacy .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methods :
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and analyze degradation products via LC-MS. Oxadiazole rings are prone to hydrolysis, so PEGylation or prodrug formulations may improve stability .
- Thermal analysis : Perform DSC/TGA to assess melting points and hygroscopicity, critical for long-term storage .
Q. How do structural modifications impact SAR for target selectivity?
- Design Framework :
- Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects on binding affinity, as demonstrated in spirocyclic oxadiazole derivatives .
- Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenyl ring to modulate π-π stacking interactions, analogous to improvements in kinase inhibitor selectivity .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Resolution :
- Perform Hansen solubility parameter (HSP) modeling to predict solvent compatibility. The oxalate salt’s ionic nature may enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce it in chloroform .
- Validate experimentally via shake-flask assays (e.g., HPLC quantification after 24-hr agitation) .
Q. Why do computational predictions of logP deviate from experimental values?
- Factors :
- Implicit solvent models (e.g., COSMO-RS) may underestimate hydrogen-bond donor capacity of the acetamide and oxalate groups.
- Measure logP via reverse-phase HPLC (C18 column, methanol/water gradient) for empirical validation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
